

# 7-Bromochromane-4-carboxylic acid chemical properties and reactivity

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## Compound of Interest

Compound Name: 7-Bromochromane-4-carboxylic acid

Cat. No.: B7901663

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An In-depth Technical Guide to **7-Bromochromane-4-carboxylic Acid**: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of **7-Bromochromane-4-carboxylic acid**, a compound of interest in medicinal chemistry and organic synthesis. This document consolidates available data, outlines potential synthetic transformations, and provides representative experimental protocols to guide further research and application.

## Chemical and Physical Properties

**7-Bromochromane-4-carboxylic acid**, with the IUPAC name 7-bromo-3,4-dihydro-2H-chromene-4-carboxylic acid, is a halogenated heterocyclic compound.<sup>[1]</sup> Its structure consists of a chromane core, which is a bicyclic system containing a dihydropyran ring fused to a benzene ring. A bromine atom is substituted at the 7-position of the aromatic ring, and a carboxylic acid group is attached at the 4-position of the dihydropyran ring.

## General Properties

The presence of the carboxylic acid group allows for strong intermolecular hydrogen bonding, which typically results in a higher boiling point compared to other organic molecules of similar

molecular weight.[2][3] Carboxylic acids can form dimeric structures through hydrogen bonds, further increasing their boiling points.[3] The solubility in water is expected to be limited due to the larger nonpolar hydrocarbon structure, though it can be significantly increased by conversion to a carboxylate salt through reaction with a base.[2][3] It is generally expected to be soluble in organic solvents like ethanol, toluene, and diethyl ether.[2]

## Quantitative Data Summary

The following table summarizes the key computed and identifying properties of **7-Bromochromane-4-carboxylic acid**. Experimental data for properties such as melting and boiling points are not readily available in the cited literature.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>9</sub> BrO <sub>3</sub>	[1][4]
Molecular Weight	257.08 g/mol	[1][4]
IUPAC Name	7-bromo-3,4-dihydro-2H-chromene-4-carboxylic acid	[1]
CAS Number	1620075-07-1	[1][4]
Canonical SMILES	<chem>C1COC2=C(C1C(=O)O)C=CC(=C2)Br</chem>	[1]
InChI	InChI=1S/C10H9BrO3/c11-6-1-2-7-8(10(12)13)3-4-14-9(7)5-6/h1-2,5,8H,3-4H2,(H,12,13)	[1]
InChIKey	QIIWYYYYGKGEGBY-UHFFFAOYSA-N	[1]
XLogP3 (Computed)	2.2	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	3	[1]
Polar Surface Area	46.5 Å <sup>2</sup>	[1]

## Spectroscopic Characteristics

While specific spectra for this compound are not provided in the search results, its characteristic spectroscopic features can be predicted based on its functional groups.

- **$^1\text{H}$  NMR Spectroscopy:** The acidic proton of the carboxylic acid ( $-\text{COOH}$ ) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm.[5] Protons on the carbon adjacent to the carboxylic acid would likely resonate in the 2-3 ppm range.[5] The aromatic protons would appear in the aromatic region (approx. 7-8 ppm), with splitting patterns determined by their positions relative to the bromine and the chromane ring.
- **$^{13}\text{C}$  NMR Spectroscopy:** The carbonyl carbon of the carboxylic acid is characteristically deshielded and would appear in the 160-180 ppm range.[5]
- **Infrared (IR) Spectroscopy:** The carboxyl group will exhibit two distinct absorptions. A very broad O-H stretching band is expected from 2500 to 3300  $\text{cm}^{-1}$ , which is characteristic of the hydrogen-bonded dimer form of carboxylic acids.[5] The carbonyl ( $\text{C}=\text{O}$ ) stretch will show a strong absorption around 1710  $\text{cm}^{-1}$ . [5]

## Chemical Reactivity

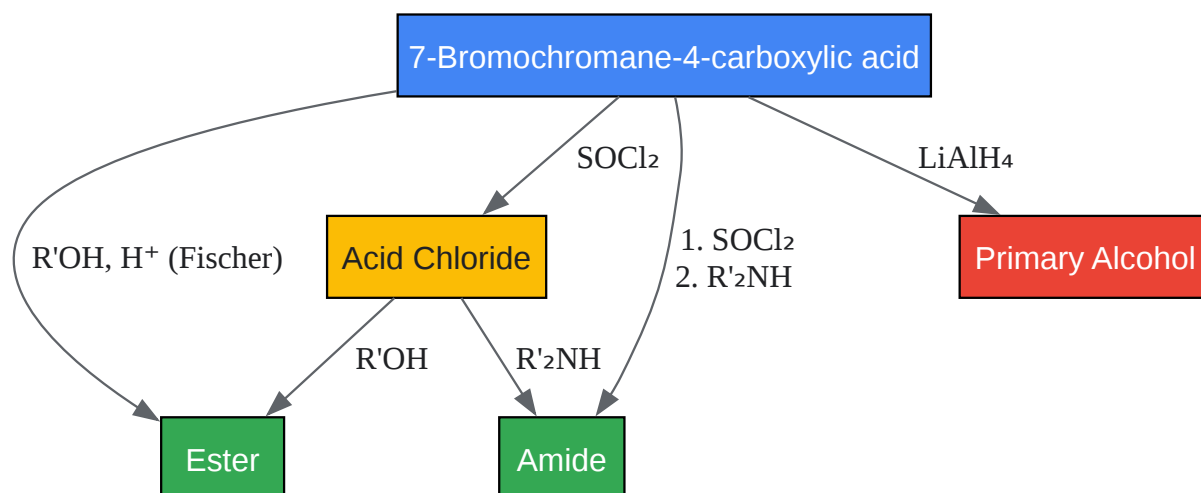
The reactivity of **7-Bromochromane-4-carboxylic acid** is dictated by its two primary functional groups: the carboxylic acid and the aryl bromide. The carboxylic acid moiety is the primary site for nucleophilic acyl substitution, while the aryl bromide can participate in metal-catalyzed cross-coupling reactions.

Caption: Key reactive sites on **7-Bromochromane-4-carboxylic acid**.

## Reactions of the Carboxylic Acid Group

The carboxyl group can be converted into a variety of other functional groups, making it a versatile synthetic handle.[6] These transformations are fundamental in drug development for creating esters, amides, and other derivatives to modulate properties like solubility, stability, and biological activity.

- **Conversion to Acid Chlorides:** Carboxylic acids react with thionyl chloride ( $\text{SOCl}_2$ ) to yield highly reactive acid chlorides.[7][8] This is often the first step in synthesizing other derivatives like esters and amides under milder conditions.
- **Fischer Esterification:** In the presence of an acid catalyst, **7-Bromochromane-4-carboxylic acid** can react with an alcohol to form the corresponding ester.[7][8] This reaction is reversible and often requires driving the equilibrium towards the product, for instance, by removing water.
- **Amide Formation:** Direct reaction with an amine is often inefficient as it leads to an acid-base reaction.[7] Therefore, amide synthesis typically proceeds via an activated carboxylic acid derivative (like the acid chloride) or by using a coupling agent such as dicyclohexylcarbodiimide (DCC).[8]
- **Reduction:** The carboxylic acid can be reduced to the corresponding primary alcohol (7-bromo-4-(hydroxymethyl)chromane) using strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ).



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Caption: Synthetic pathways from the carboxylic acid group.

## Reactions of the Aryl Bromide

The bromine atom on the aromatic ring is a key site for forming new carbon-carbon or carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. This functionality is invaluable for elaborating the molecular scaffold.

- **Suzuki Coupling:** Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can form a new C-C bond, replacing the bromine with an aryl, heteroaryl, or alkyl group.
- **Heck Coupling:** Palladium-catalyzed reaction with an alkene can introduce a vinyl group at the 7-position.
- **Buchwald-Hartwig Amination:** This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the aryl bromide with an amine.

## Experimental Protocols

The following are generalized, representative protocols for key transformations of the carboxylic acid group. These methods are based on standard organic chemistry procedures and may require optimization for **7-Bromochromane-4-carboxylic acid**.

### Protocol: Fischer Esterification (Conversion to Methyl Ester)

- **Setup:** To a round-bottom flask equipped with a reflux condenser, add **7-Bromochromane-4-carboxylic acid** (1.0 eq).
- **Reagents:** Add an excess of methanol (can be used as the solvent, ~20 eq) and a catalytic amount of concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ , ~0.1 eq).
- **Reaction:** Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ).
- **Extraction:** Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

- Purification: Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

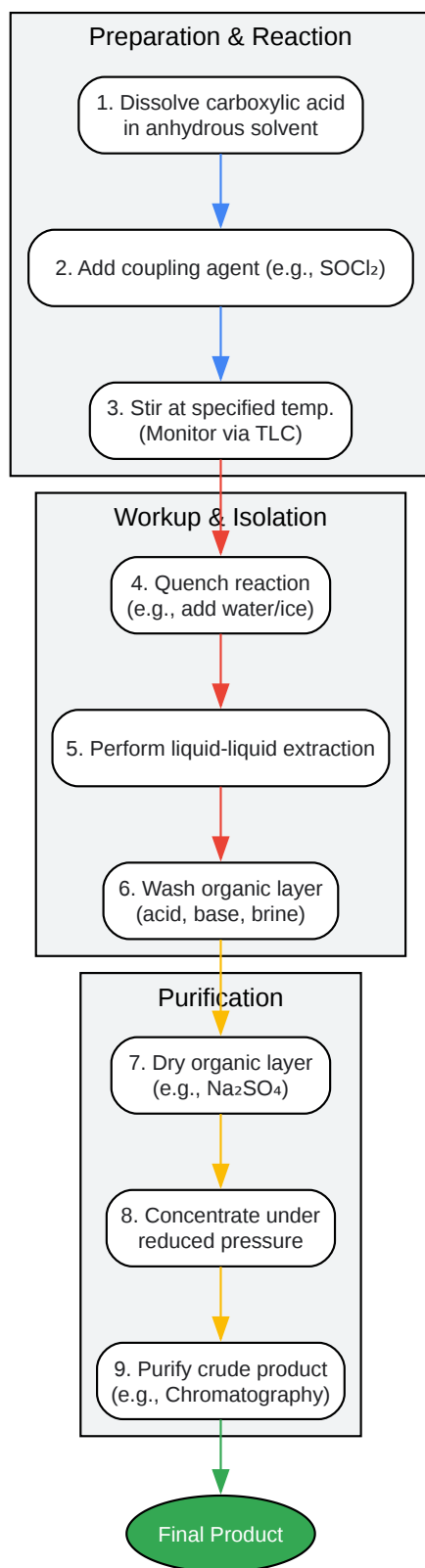
## Protocol: Conversion to Acid Chloride

- Setup: In a fume hood, add **7-Bromochromane-4-carboxylic acid** (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and  $\text{SO}_2$  byproducts).
- Reagents: Add an excess of thionyl chloride ( $\text{SOCl}_2$ , ~5-10 eq), which can also serve as the solvent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
- Reaction: Gently heat the mixture to reflux for 1-3 hours. The reaction is complete when gas evolution ceases.
- Workup: Remove the excess thionyl chloride by distillation or under reduced pressure (using a trap). The resulting crude acid chloride is often used immediately in the next step without further purification.

## Protocol: Amide Formation (via Acid Chloride)

- Setup: Dissolve the crude acid chloride (1.0 eq) from the previous step in an anhydrous, non-protic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (e.g., nitrogen). Cool the flask in an ice bath ( $0\text{ }^\circ\text{C}$ ).
- Reagents: In a separate flask, dissolve the desired amine (e.g., diethylamine, ~2.2 eq) in the same solvent.
- Reaction: Add the amine solution dropwise to the cooled acid chloride solution. An excess of amine or a non-nucleophilic base (like triethylamine) is used to neutralize the HCl generated. [\[7\]](#)
- Workup: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction by adding water.

- Extraction: Separate the organic layer. Wash with dilute acid (e.g., 1M HCl) to remove excess amine, then with saturated  $\text{NaHCO}_3$ , and finally with brine.
- Purification: Dry the organic layer over  $\text{Na}_2\text{SO}_4$ , filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.



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Caption: General experimental workflow for synthesis.



## Biological and Medicinal Relevance

While specific biological activities for **7-Bromochromane-4-carboxylic acid** itself are not detailed in the provided search results, related structures are of significant interest in drug discovery. For instance, quinazoline-4-carboxylic acid derivatives have been investigated as kinase inhibitors, where the carboxylic acid group plays a crucial role in binding to the active site of the enzyme.[9] The chromane scaffold is also a common feature in biologically active molecules. The dual reactivity of this compound allows for the systematic generation of diverse derivatives, making it a valuable building block for creating libraries of compounds for biological screening.

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